2-(2-tert-butyl-4-methylphenoxy)-N-mesitylacetamide
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Description
Synthesis Analysis
The synthesis of compounds related to 2-(2-tert-butyl-4-methylphenoxy)-N-mesitylacetamide often involves complex reactions, highlighting the intricacies of organic synthesis. For instance, the preparation of sterically hindered biphenols and their subsequent reactions with aluminum to produce efficient catalysts for polymerization showcases the synthetic challenges and innovations in creating similar compounds (Hsueh et al., 2002).
Molecular Structure Analysis
Investigations into the molecular structures of similar compounds reveal the importance of specific substituents in determining the properties of the molecules. Polyimides containing twisted structures and di-tert-butyl side groups exhibit low dielectric constants and high organosolubility, indicating how molecular structure influences material properties (Chern et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like 2-(2-tert-butyl-4-methylphenoxy)-N-mesitylacetamide can be complex. For example, the transformation of 2,6-di-tert-butyl-4-methylphenol during polyolefin processing into various products showcases the potential for intricate chemical pathways and the formation of products with different properties (Pilař et al., 1992).
Physical Properties Analysis
The physical properties of similar compounds are key to understanding their behavior and potential applications. For instance, the synthesis and properties of new polyamides derived from specific diamines and aromatic dicarboxylic acids highlight the role of molecular structure in determining solubility, thermal stability, and mechanical properties (Liaw et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, play a crucial role in the application and handling of these compounds. The electrochemical oxidation of tri-tert-butylphenol and related derivatives underscores the complexity of chemical behavior and the influence of molecular structure on reactivity (Richards et al., 1975).
Scientific Research Applications
Synthesis and Magnetism in Tetranuclear and Pentanuclear Compounds
The research by Yadav et al. (2015) highlights the synthesis and magnetism of tetranuclear and pentanuclear compounds of rare-earth metals using a Schiff-base proligand related to tert-butyl-methylphenoxy compounds. This study provides insights into the structural arrangements and magnetic properties of these complexes, revealing weak ferromagnetic and antiferromagnetic interactions, as well as single-molecule magnet behavior under applied fields. Such findings suggest potential applications in the field of magnetic materials and quantum computing Yadav et al., 2015.
Advanced Catalysis in Asymmetric Hydrogenation
Imamoto et al. (2012) developed chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research demonstrates the high enantioselectivities and catalytic activities of these ligands in synthesizing chiral pharmaceutical ingredients, underscoring their importance in medicinal chemistry and pharmaceutical manufacturing Imamoto et al., 2012.
Polyimide Materials with Low Dielectric Constants
A study by Chern and Tsai (2008) on novel polyimides derived from unsymmetric bis(aminophenoxy)-di-tert-butylbenzene explores the development of materials with low dielectric constants, excellent solubility, and high thermal stability. These materials are valuable for applications in the electronics industry, particularly in the manufacture of insulating layers in microelectronics Chern & Tsai, 2008.
Development of Antiarthritic Agents
Research by Inagaki et al. (2000) on novel antiarthritic agents featuring a gamma-sultam skeleton with a 2,6-di-tert-butylphenol substituent highlights the dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase. This study indicates the therapeutic potential of these compounds in treating arthritis, supported by effective results in animal models without ulcerogenic activities Inagaki et al., 2000.
properties
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-14-8-9-19(18(12-14)22(5,6)7)25-13-20(24)23-21-16(3)10-15(2)11-17(21)4/h8-12H,13H2,1-7H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGAVJHLSKQAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
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